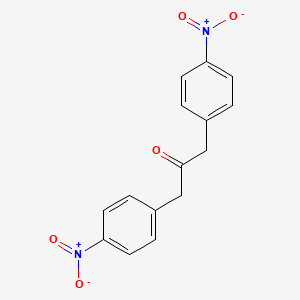
1,3-Bis(4-nitrophenyl)acetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-nitrophenyl)acetone is an organic compound characterized by the presence of two nitrophenyl groups attached to an acetone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(4-nitrophenyl)acetone can be synthesized through several methods. One common approach involves the nitration of phenylacetonitrile followed by hydrolysis . Another method includes the reaction of 4-nitrobenzaldehyde with acetone in the presence of a base . The reaction conditions typically involve moderate temperatures and the use of solvents like acetone or ethanol.
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration and hydrolysis processes. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(4-nitrophenyl)acetone undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various substituted phenylacetones and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Bis(4-nitrophenyl)acetone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential antimicrobial properties.
Medicine: Research has explored its use in developing new pharmaceuticals with specific biological activities.
Industry: It is used in the production of dyes and pigments due to its stable nitro groups.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4-nitrophenyl)acetone involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and conditions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,3-Bis(4-nitrophenyl)acetone include:
- 1,3-Bis(2-chloro-4-nitrophenyl)acetone
- 1,3-Bis(2-bromo-4-nitrophenyl)acetone
Uniqueness
This compound is unique due to its specific nitro group positioning, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
15330-76-4 |
|---|---|
Fórmula molecular |
C15H12N2O5 |
Peso molecular |
300.27 g/mol |
Nombre IUPAC |
1,3-bis(4-nitrophenyl)propan-2-one |
InChI |
InChI=1S/C15H12N2O5/c18-15(9-11-1-5-13(6-2-11)16(19)20)10-12-3-7-14(8-4-12)17(21)22/h1-8H,9-10H2 |
Clave InChI |
QXCIQSNKZUAHQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Methoxy-2-nitrophenyl)sulfanyl]oxolane-2,5-dione](/img/structure/B14714224.png)
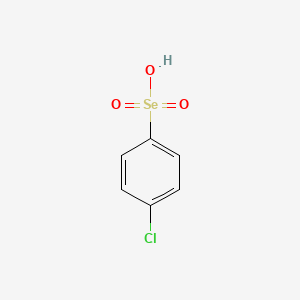

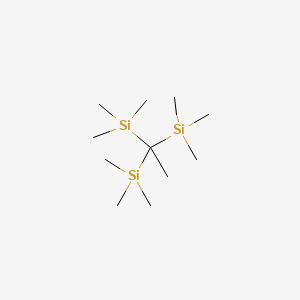
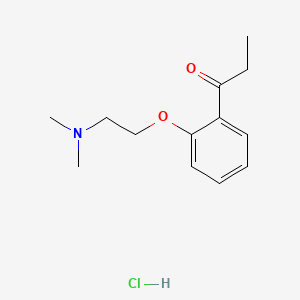
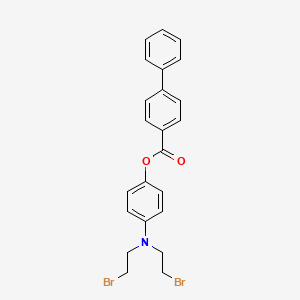

![Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]-](/img/structure/B14714294.png)

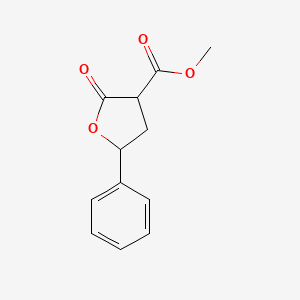

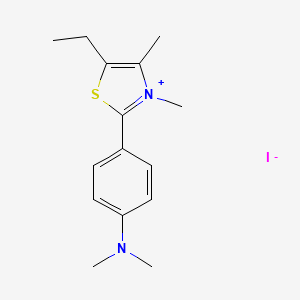
![3-[Hydroxy(phenyl)methyl]benzonitrile](/img/structure/B14714336.png)

